molecular formula C22H28O3 B13406349 (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid

(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid

Cat. No.: B13406349
M. Wt: 340.5 g/mol
InChI Key: JJVWWLILUCSYPJ-JCEQKDGOSA-N
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Description

The compound (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid is a complex organic molecule It is characterized by a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active compounds, including steroids and terpenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Introduction of the propanoic acid side chain: This step usually involves the use of Grignard reagents or organolithium compounds to introduce the side chain at the desired position.

    Functional group modifications: Various functional groups are introduced or modified through oxidation, reduction, or substitution reactions to achieve the final structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often converting ketones to alcohols.

    Substitution: Various substitution reactions can be used to replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]butanoic acid
  • (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]pentanoic acid

Uniqueness: : The unique structural features of (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid include its specific arrangement of functional groups and the presence of the propanoic acid side chain

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid

InChI

InChI=1S/C22H28O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h8,10,12,16,18-19H,4-7,9,11H2,1-3H3,(H,24,25)/b17-13+/t16-,18-,19-,21-,22+/m0/s1

InChI Key

JJVWWLILUCSYPJ-JCEQKDGOSA-N

Isomeric SMILES

C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)/C(=O)O

Canonical SMILES

CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O

Origin of Product

United States

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